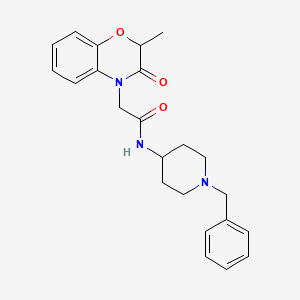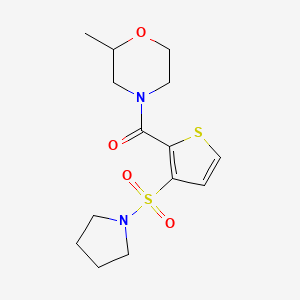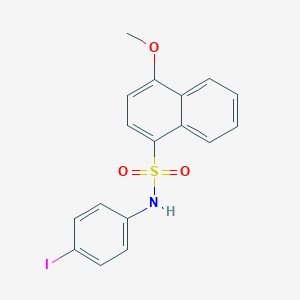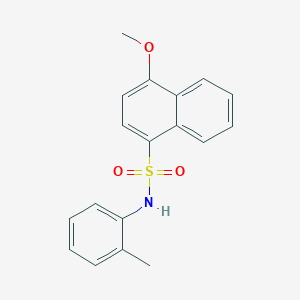![molecular formula C19H23N3O3 B7546720 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide involves its binding to the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of serotonin neurotransmission. 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide acts as a partial agonist of the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of serotonin neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This suggests that 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide may have potential applications in the treatment of stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide for lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide is its partial agonist activity, which can complicate the interpretation of results. Additionally, the synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide in humans. Another area of interest is the investigation of the role of the 5-HT1A receptor in stress-related disorders, such as post-traumatic stress disorder (PTSD). 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide may have potential applications in the treatment of these disorders, and further research is needed to explore this possibility. Finally, the development of more efficient synthesis methods for 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide could increase its availability for research purposes and facilitate further investigations into its pharmacological properties.
Conclusion
In conclusion, 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide is a compound that has been extensively studied for its potential therapeutic applications. It has a high affinity for the 5-HT1A receptor and has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide can be challenging, but it remains a useful tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Further research is needed to determine the safety and efficacy of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide in humans and to explore its potential applications in the treatment of stress-related disorders.
Méthodes De Synthèse
The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide involves the reaction of N-cyclopropylpropanamide with 1-benzofuran-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been reported in several research articles, and the purity and yield of the compound have been optimized by various methods.
Applications De Recherche Scientifique
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(18(23)20-15-6-7-15)21-8-10-22(11-9-21)19(24)17-12-14-4-2-3-5-16(14)25-17/h2-5,12-13,15H,6-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXYCQPEFRILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)


![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)

![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)



![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
